molecular formula C3H3BrCl2O2 B1594366 Methyl bromodichloroacetate CAS No. 20428-76-6

Methyl bromodichloroacetate

Cat. No.: B1594366
CAS No.: 20428-76-6
M. Wt: 221.86 g/mol
InChI Key: VCMGKXLUCUYXBM-UHFFFAOYSA-N
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Description

Methyl bromodichloroacetate is an organic compound with the molecular formula C3H3BrCl2O2. It is a methyl ester derivative of bromodichloroacetic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bromodichloroacetate can be synthesized through the esterification of bromodichloroacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl bromodichloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield bromodichloroacetic acid and methanol.

    Reduction: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Bromodichloroacetic acid and methanol.

    Reduction: Less halogenated derivatives of the original compound.

Scientific Research Applications

Methyl bromodichloroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as a potential mutagen or carcinogen.

    Medicine: Investigated for its potential therapeutic applications and toxicological effects.

    Industry: Utilized in the production of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl bromodichloroacetate involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an alkylating agent, modifying nucleophilic sites in DNA, proteins, and other biomolecules. This can result in mutations, enzyme inhibition, and other cellular disruptions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl bromoacetate
  • Methyl chloroacetate
  • Methyl dichloroacetate

Uniqueness

Methyl bromodichloroacetate is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological effects compared to its analogs. The combination of these halogens makes it a valuable compound for studying halogenated organic molecules’ properties and reactions.

Properties

IUPAC Name

methyl 2-bromo-2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrCl2O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMGKXLUCUYXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338287
Record name Methyl bromodichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20428-76-6
Record name Methyl bromodichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl bromodichloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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